molecular formula C21H19ClN4O2 B2441548 2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide CAS No. 899745-45-0

2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide

Cat. No.: B2441548
CAS No.: 899745-45-0
M. Wt: 394.86
InChI Key: SQGFVVXRTFPNQV-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyridazine core, a privileged scaffold in the design of protein kinase inhibitors, and a morpholine ring, a common pharmacophore known to improve solubility and influence pharmacokinetic properties . The molecular framework suggests potential as a key intermediate for developing novel therapeutic agents, particularly in oncology research focused on anti-angiogenic strategies. Pyridazine derivatives have demonstrated potent inhibitory activity against VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a primary target in antiangiogenic cancer therapy . Furthermore, the morpholine subunit is a recurrent feature in many FDA-approved antiviral agents, indicating the compound's potential utility in infectious disease research . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c22-18-7-2-1-6-17(18)21(27)23-16-5-3-4-15(14-16)19-8-9-20(25-24-19)26-10-12-28-13-11-26/h1-9,14H,10-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGFVVXRTFPNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the morpholinyl-pyridazinyl intermediate, which is then coupled with a chlorobenzamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms like chlorine can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide exhibit significant anticancer properties. For instance, derivatives of benzamide have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted the structure-activity relationship (SAR) that showed enhanced cytotoxicity in certain derivatives, suggesting that modifications in the side chains can lead to more potent anticancer agents .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. In vitro studies have shown that similar benzamide derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. The effectiveness of these compounds against resistant strains of bacteria is particularly noteworthy, as antibiotic resistance remains a significant global health challenge .

Central Nervous System Disorders

There is emerging evidence supporting the use of compounds with similar structural features in treating central nervous system disorders such as schizophrenia and depression. The morpholine ring is known to enhance the lipophilicity of compounds, facilitating better blood-brain barrier penetration. This characteristic is essential for developing novel treatments targeting neurotransmitter systems .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various benzamide derivatives, including those structurally related to this compound. The results indicated that certain modifications led to increased potency against breast cancer cell lines, with IC50 values significantly lower than standard chemotherapeutic agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of benzamide derivatives against mycobacterial strains and fungi. The synthesized compounds demonstrated comparable or superior activity compared to established antibiotics like penicillin and fluconazole, highlighting their potential as new therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AnticancerBenzamide derivativesInduced apoptosis in cancer cells
AntimicrobialBenzamide derivativesEffective against resistant strains
CNS DisordersMorpholine-containing compoundsImproved penetration across BBB

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholinyl-pyridazinyl group is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

Introduction

The compound 2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide represents a novel class of benzamide derivatives with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H19ClN4O\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}

This compound features a chloro group, a morpholine ring, and a pyridazine moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
MCF70.01Apoptosis induction
NCI-H4600.03Cell cycle arrest
SF-26831.5Inhibition of proliferation

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle regulation and apoptosis pathways .

Inhibition of Kinases

The compound has also been evaluated for its ability to inhibit specific kinases involved in cancer progression. Notably, benzamide derivatives have been identified as potent inhibitors of RET kinase, which is implicated in several cancers. For instance, a related study indicated that compounds similar to this compound demonstrated moderate to high potency in ELISA-based kinase assays .

Study on Antitumor Efficacy

In a recent study by Bouabdallah et al., the compound was tested against multiple cancer cell lines. The results indicated that it exhibited significant cytotoxicity with an IC50 value of 3.79 µM against MCF7 cells, showcasing its potential as an antitumor agent . The study emphasized the importance of structural modifications in enhancing the biological activity of benzamide derivatives.

Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects of this compound. It was found that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering oxidative stress and subsequent apoptosis . This suggests that the compound may function as an oxidative stress inducer in cancer therapy.

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, toluene/ethanol, 90°C65–75%
Amide FormationTriethylamine, DCM, RT, 12h80–85%

Basic: How is the compound structurally characterized to confirm its identity?

Answer:
Key analytical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments, morpholine N-CH₂ groups, and amide carbonyl signals .
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • HPLC-PDA : Purity assessment (>98%) using a C18 column and acetonitrile/water mobile phase .

Basic: What are the solubility and stability profiles of this compound, and how do they influence experimental design?

Answer:

  • Solubility : Moderately soluble in DMSO (≥10 mM) and ethanol, but limited in aqueous buffers. Pre-formulation studies recommend using co-solvents (e.g., 10% Cremophor EL) for in vivo assays .
  • Stability : Stable at −20°C for >6 months. Degrades at pH <3 or >10, requiring neutral buffers for long-term storage .

Advanced: How can reaction conditions be systematically optimized to improve synthetic yield?

Answer:
Use Design of Experiments (DoE) to evaluate variables:

  • Catalyst Loading : Test Pd(PPh₃)₄ concentrations (1–5 mol%) to balance cost and efficiency .
  • Temperature : Screen Suzuki coupling between 70–110°C to minimize side products .
  • Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) vs. toluene/ethanol mixtures for amide coupling kinetics .
    Post-optimization yields often increase by 15–20% .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?

Answer:

Analog Synthesis : Modify substituents (e.g., replace chloro with fluoro, vary morpholine with piperazine) to assess bioactivity shifts .

Biological Assays : Test analogs against target panels (e.g., kinase inhibition, TRPM8 antagonism) to identify critical pharmacophores .

Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and guide structural modifications .

Q. Table 2: SAR Example (Hypothetical Data)

AnalogModificationIC₅₀ (TRPM8)
ParentNone120 nM
AMorpholine → Piperazine350 nM
BChloro → Methoxy>1 µM

Advanced: How is the mechanism of action (MoA) elucidated for this compound?

Answer:

  • Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout models to identify interacting proteins (e.g., TRPM8) .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., cold-sensing pathways, apoptosis markers) .
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure binding affinity (KD) and residence time .

Advanced: How do researchers resolve contradictions in biological activity data across studies?

Answer:

Assay Standardization : Use validated cell lines (e.g., ATCC-certified) and control compounds to minimize variability .

Purity Verification : Re-analyze batches via HPLC-MS to exclude impurities (>99% purity required) .

Orthogonal Models : Confirm activity in both in vitro (e.g., cell-free enzymatic assays) and in vivo (e.g., xenograft models) systems .

Example : Discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays; normalize results using Z’-factor statistical controls .

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